molecular formula C39H53N7O12 B12424704 TCO-PEG1-Val-Cit-PABC-PNP

TCO-PEG1-Val-Cit-PABC-PNP

Cat. No.: B12424704
M. Wt: 811.9 g/mol
InChI Key: MEJVQLRFVAZXDV-KRLQTLPYSA-N
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Description

TCO-PEG1-Val-Cit-PABC-PNP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent containing a trans-cyclooctene (TCO) group that can undergo an inverse electron demand Diels-Alder reaction with molecules containing tetrazine groups . The compound is designed to improve the stability and efficacy of ADCs by facilitating targeted drug delivery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCO-PEG1-Val-Cit-PABC-PNP involves multiple steps, each designed to incorporate specific functional groups. The process typically starts with the preparation of the TCO group, followed by the attachment of the PEG1 (polyethylene glycol) chain. The Val-Cit (valine-citrulline) dipeptide is then introduced, followed by the PABC (para-aminobenzyloxycarbonyl) spacer, and finally, the PNP (p-nitrophenyl) group is added .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes purification steps such as chromatography to ensure high purity and yield. The compound is typically stored at low temperatures to maintain stability .

Mechanism of Action

The mechanism of action of TCO-PEG1-Val-Cit-PABC-PNP involves several steps:

    Targeting: The ADC binds to a specific antigen on the surface of a target cell.

    Internalization: The ADC is internalized into the cell and trafficked to the lysosome.

    Cleavage: The Val-Cit dipeptide is cleaved by cathepsin B, releasing the drug payload.

    Drug Release: The released drug exerts its cytotoxic effects on the target cell.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TCO-PEG1-Val-Cit-PABC-PNP is unique due to its TCO group, which allows for rapid and efficient click chemistry reactions with tetrazine-containing molecules. This feature enhances the stability and efficacy of ADCs, making it a valuable tool in targeted drug delivery .

Properties

Molecular Formula

C39H53N7O12

Molecular Weight

811.9 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[2-[3-[2-[[(3E)-cyclooct-3-en-1-yl]oxycarbonylamino]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C39H53N7O12/c1-26(2)34(45-33(47)20-23-55-24-22-42-38(51)57-30-9-6-4-3-5-7-10-30)36(49)44-32(11-8-21-41-37(40)50)35(48)43-28-14-12-27(13-15-28)25-56-39(52)58-31-18-16-29(17-19-31)46(53)54/h4,6,12-19,26,30,32,34H,3,5,7-11,20-25H2,1-2H3,(H,42,51)(H,43,48)(H,44,49)(H,45,47)(H3,40,41,50)/b6-4+/t30?,32-,34?/m0/s1

InChI Key

MEJVQLRFVAZXDV-KRLQTLPYSA-N

Isomeric SMILES

CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCNC(=O)OC3CCCC/C=C/C3

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCNC(=O)OC3CCCCC=CC3

Origin of Product

United States

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